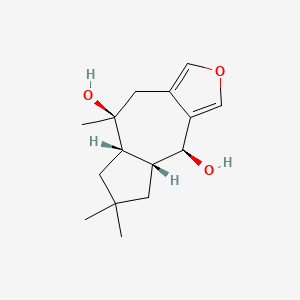
1-tert-Butyl-N,1,1-trimethylsilanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-tert-Butyl-N,1,1-trimethylsilanamine is an organosilicon compound with the molecular formula C7H19NSi. It is characterized by the presence of a tert-butyl group and a trimethylsilyl group attached to a nitrogen atom.
Métodos De Preparación
The synthesis of 1-tert-Butyl-N,1,1-trimethylsilanamine typically involves the reaction of tert-butylamine with trimethylchlorosilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
(CH3)3SiCl+(CH3)3CNH2→(CH3)3SiNH(C(CH3)3+HCl
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
1-tert-Butyl-N,1,1-trimethylsilanamine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trimethylsilyl group can be replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: In the presence of water, the compound can hydrolyze to form tert-butylamine and trimethylsilanol.
Common reagents used in these reactions include halogens, acids, and bases. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-tert-Butyl-N,1,1-trimethylsilanamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-nitrogen bonds.
Biology: The compound is studied for its potential use in modifying biological molecules and as a protective group in peptide synthesis.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and other bioactive compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-tert-Butyl-N,1,1-trimethylsilanamine involves its ability to form stable silicon-nitrogen bonds. The tert-butyl group provides steric hindrance, which can influence the reactivity and stability of the compound. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions at the nitrogen atom. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
1-tert-Butyl-N,1,1-trimethylsilanamine can be compared with other similar compounds, such as:
N-tert-Butyltrimethylsilylamine: Similar in structure but with different reactivity and applications.
N,N-Diethyl-1,1,1-trimethylsilylamine: Another related compound with distinct properties and uses.
tert-Butylamine: Lacks the trimethylsilyl group, leading to different chemical behavior.
The uniqueness of this compound lies in its combination of steric hindrance and silicon-nitrogen bond formation, which makes it valuable in specific synthetic and industrial applications .
Propiedades
Número CAS |
61012-64-4 |
|---|---|
Fórmula molecular |
C7H19NSi |
Peso molecular |
145.32 g/mol |
Nombre IUPAC |
N-[tert-butyl(dimethyl)silyl]methanamine |
InChI |
InChI=1S/C7H19NSi/c1-7(2,3)9(5,6)8-4/h8H,1-6H3 |
Clave InChI |
PDNORKLPPWCZJR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


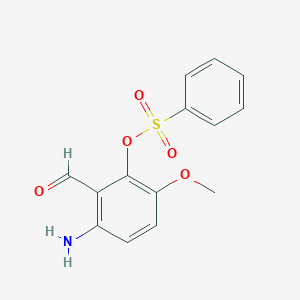
![[5-(2,4-Dichlorophenoxy)-2-nitrophenyl]acetic acid](/img/structure/B14608754.png)

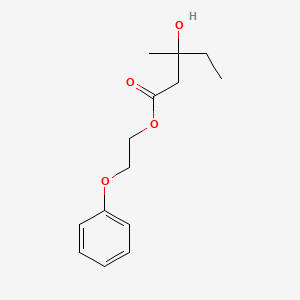
![3-[(5S)-5-(Imidazolidine-1-carbonyl)-2-oxo-2,5-dihydro-1H-imidazol-5-yl]-L-alanyl-L-prolinamide](/img/structure/B14608774.png)


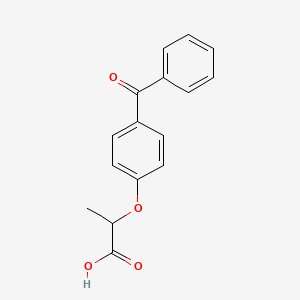

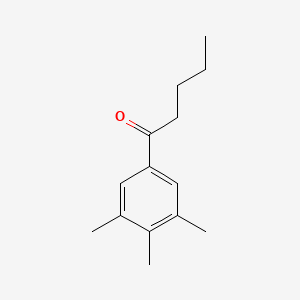
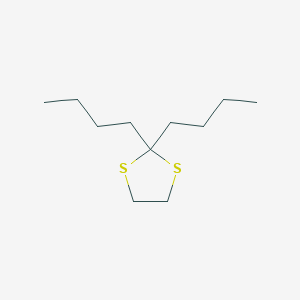

![5-[(Cyclohexylmethyl)amino]thianthren-5-ium perchlorate](/img/structure/B14608839.png)
